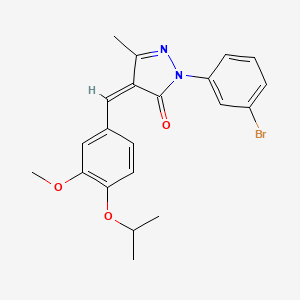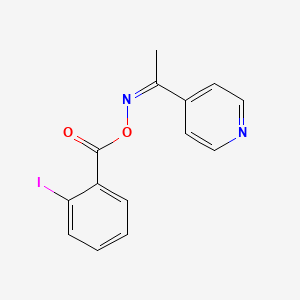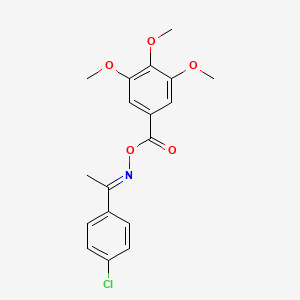![molecular formula C11H11N3O2S B5913112 5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5913112.png)
5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide, also known as MIH, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MIH is a synthetic compound that belongs to the isoxazole family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cancer growth and inflammation. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal damage. This compound has also been found to have antioxidant properties and has been shown to reduce oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This compound is also expensive, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for 5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide research. This compound has shown promising results in inhibiting cancer cell growth, reducing inflammation, and protecting against neuronal damage. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential use in other research applications. This compound may also have potential use in drug development, and further research is needed to identify its pharmacological properties. Overall, this compound is a promising compound that has the potential to contribute significantly to scientific research.
Métodos De Síntesis
5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide has been synthesized using various methods, including the reaction of 3-methyl-2-thiophenecarboxaldehyde, hydrazine hydrate, and methyl isoxazole-5-carboxylate. Another method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde and methyl isoxazole-5-carboxylate with hydrazine hydrate in ethanol. The synthesis of this compound has also been achieved using a one-pot reaction of 3-methyl-2-thiophenecarboxaldehyde, methyl isoxazole-5-carboxylate, and hydrazine hydrate in ethanol.
Aplicaciones Científicas De Investigación
5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide has been found to have potential use in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Additionally, this compound has been studied for its neuroprotective properties and has been found to protect against neuronal damage in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-methyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-3-4-17-10(7)6-12-13-11(15)9-5-8(2)16-14-9/h3-6H,1-2H3,(H,13,15)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTWICGSVOTYSP-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B5913060.png)
![2-(4-chlorophenyl)-N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5913065.png)
![2-(4-methoxyphenyl)-N-{3-[N-(3-methyl-4-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5913073.png)
![N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5913082.png)
![2-(2-chloro-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B5913105.png)

![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)
![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)

![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)